

An In-depth Technical Guide to 4-Hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

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Compound of Interest

Compound Name:	4-Hydroxy-5-methoxyisophthalaldehyde
Cat. No.:	B188476

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Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-5-methoxyisophthalaldehyde**, officially designated by IUPAC as 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde. The document details its chemical identity, physicochemical properties, validated synthesis protocols, and explores its potential applications within medicinal chemistry and drug development. Emphasis is placed on the causal reasoning behind synthetic strategies, particularly formylation reactions of substituted phenols. This guide is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical, step-by-step methodologies for the synthesis and utilization of this versatile aromatic dialdehyde.

Chemical Identity and Nomenclature

The compound, commonly referred to as **4-Hydroxy-5-methoxyisophthalaldehyde**, is a substituted aromatic dialdehyde. A precise understanding of its nomenclature is critical for unambiguous scientific communication.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1]. The name is derived by identifying the parent structure as benzene substituted with two carbaldehyde groups at positions 1 and 3 ("benzene-1,3-dicarbaldehyde"), a hydroxyl group at position 4, and a methoxy group at position 5.

Common synonyms and trade names include:

- **4-Hydroxy-5-methoxyisophthalaldehyde[1]**
- 5-Formylvanillin[1][2][3]
- 2-methoxy-4,6-diformylphenol[3]
- NSC-41797[2]
- NSC-43298[2]

Chemical Structure

The structure consists of a benzene ring with two aldehyde groups (-CHO) positioned meta to each other. The hydroxyl (-OH) and methoxy (-OCH₃) groups are located on the carbons between the aldehyde functionalities.

- SMILES:COc1=CC(=CC(=C1O)C=O)C=O[1][4]
- InChI:InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3[1]
- InChIKey:YVNRFQCFZVYDRO-UHFFFAOYSA-N[5]

Key Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	2931-90-0	[1] [6] [7]
Molecular Formula	C ₉ H ₈ O ₄	[1] [5] [7]
Molecular Weight	180.16 g/mol	[1] [5] [7]
PubChem CID	18035	[1]

Physicochemical Properties

The physical and chemical properties of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde are crucial for its handling, purification, and application in synthesis.

Property	Value	Notes
Appearance	Light yellow to yellow solid	[6]
Melting Point	119-121 °C	[6]
Boiling Point	308.2 ± 42.0 °C	(Predicted) [6]
Density	1.332 ± 0.06 g/cm ³	(Predicted) [6]
pKa	6.00 ± 0.23	(Predicted) [6]
Purity	≥98%	Commercially available specification
Storage	2-8°C, inert atmosphere	Recommended for maintaining stability [6]

Synthesis and Mechanistic Considerations

The synthesis of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde typically involves the diformylation of a suitably activated phenol precursor. Understanding the underlying reaction mechanisms is key to optimizing yield and purity. The primary challenge is introducing two aldehyde groups onto the aromatic ring with high regioselectivity.

Retrosynthetic Rationale and Choice of Method

From a retrosynthetic perspective, the target molecule can be disconnected at the C-CHO bonds, pointing to a phenol precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde) or guaiacol (2-methoxyphenol). The key transformation is electrophilic aromatic substitution to install the formyl groups.

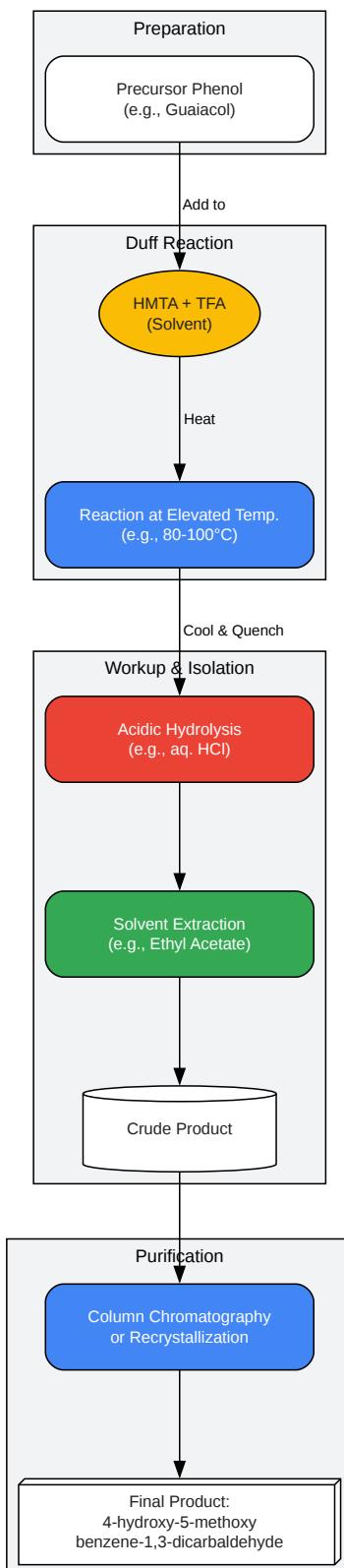
Two classical methods for the formylation of phenols are the Reimer-Tiemann reaction and the Duff reaction.

- **Reimer-Tiemann Reaction:** This method uses chloroform (CHCl_3) and a strong base to generate dichlorocarbene ($:\text{CCl}_2$) as the electrophile.[8][9][10][11] The phenoxide attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde.[10][11] It strongly favors ortho-formylation.[8][12]
- **Duff Reaction:** This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid, trifluoroacetic acid).[13][14] The electrophile is an iminium ion generated from HMTA.[14] Like Reimer-Tiemann, it also shows a preference for the ortho position relative to the hydroxyl group.[13][14]

Expert Rationale: For achieving diformylation, the Duff reaction, particularly under modified conditions using a strong acid like trifluoroacetic acid, can be more effective.[15] The strong electron-donating effects of the hydroxyl and methoxy groups activate the ring for a second formylation, while the first introduced formyl group is deactivating. Careful control of stoichiometry and reaction conditions is necessary to drive the reaction to the desired diformylated product.[15]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target compound via a modified Duff reaction.



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Caption: Generalized workflow for the synthesis via a modified Duff reaction.

Experimental Protocol (Illustrative)

This protocol is an illustrative example based on the principles of the Duff reaction for diformylation.[\[15\]](#)

Self-Validation & Trustworthiness: Each step includes a rationale. Successful synthesis is validated by characterization (e.g., NMR, melting point) that matches reference data.

- Reaction Setup:

- In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq).
- Causality: 4-methoxyphenol is chosen as a readily available starting material where the methoxy and hydroxyl groups synergistically activate the ortho positions for formylation.
- Carefully add anhydrous trifluoroacetic acid (TFA) to serve as both the solvent and catalyst. The reaction is typically performed neat in TFA.[\[15\]](#)
- Causality: TFA is a strong acid that facilitates the generation of the reactive iminium electrophile from HMTA and is a suitable solvent for the reactants.[\[16\]](#)

- Addition of Formylating Agent:

- Add hexamethylenetetramine (HMTA) (approx. 2.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
- Causality: A slight excess of HMTA ensures that enough formylating agent is present to drive the reaction towards diformylation, overcoming the deactivation by the first formyl group.

- Reaction Execution:

- Heat the reaction mixture to reflux (approx. 80-100°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Causality: Elevated temperatures are required to overcome the activation energy for the electrophilic aromatic substitution, especially for the second formylation step.

- Workup and Hydrolysis:
 - Cool the mixture to room temperature and pour it slowly onto crushed ice.
 - Add concentrated hydrochloric acid and stir for 2-4 hours to hydrolyze the intermediate imine species to the aldehyde.
 - Causality: Acidic hydrolysis is essential to convert the nitrogen-containing intermediate formed during the Duff reaction into the final carbonyl group.
- Isolation and Purification:
 - The resulting precipitate (crude product) is collected by vacuum filtration and washed with cold water.
 - Further purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde.

Applications in Drug Development and Medicinal Chemistry

Aromatic dialdehydes are valuable building blocks in synthetic chemistry. The specific arrangement of functional groups in 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde—two reactive aldehydes, a phenolic hydroxyl, and a methoxy group—makes it a highly versatile scaffold.

Role as a Synthetic Precursor

The primary utility of this compound lies in its role as a precursor for more complex molecules. The aldehyde groups are prime sites for reactions such as:

- Schiff Base Formation: Condensation with primary amines to form imines, which are key components in the synthesis of ligands for metal complexes, macrocycles, and various heterocyclic systems.[\[17\]](#)

- Knoevenagel Condensation: Reaction with active methylene compounds to create carbon-carbon double bonds, a foundational reaction for building molecular complexity.[18]
- Reductive Amination: Conversion of aldehydes to amines, providing a route to polyamine structures.

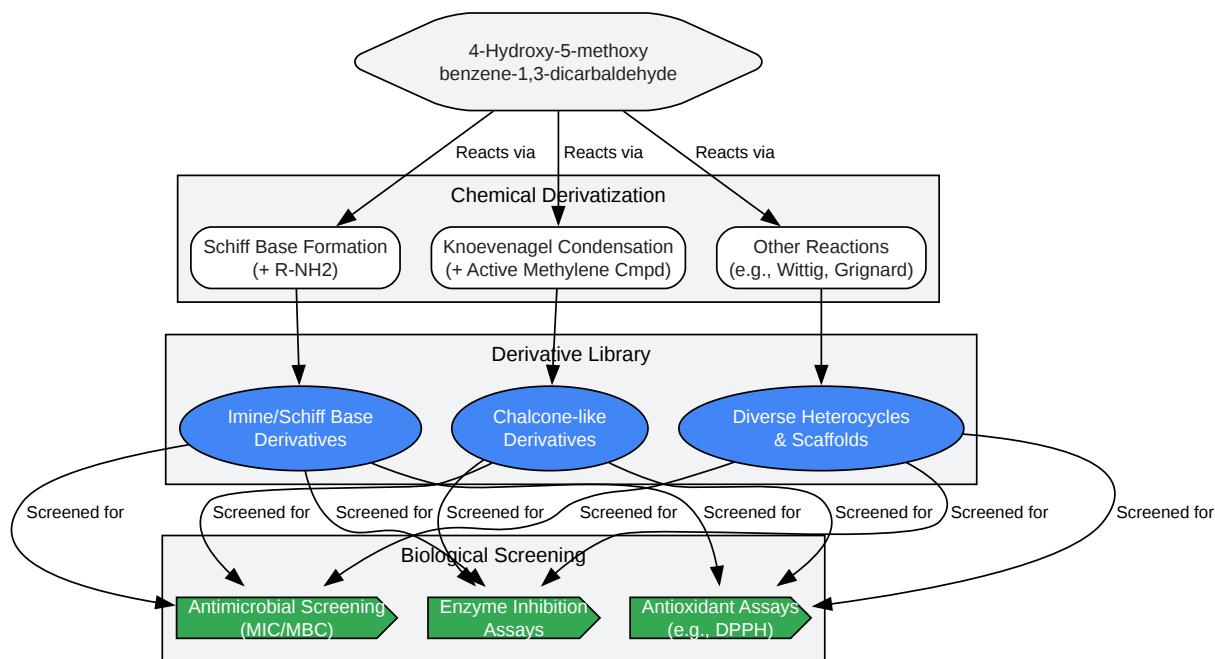
The phenolic hydroxyl group can be used as a handle for etherification or esterification, allowing for the attachment of other pharmacophores or solubilizing groups.

Potential Biological Activity of Derivatives

While the title compound itself is primarily a building block, the structural motif of substituted aromatic aldehydes is present in many biologically active molecules. Derivatives synthesized from this precursor could be investigated for a range of activities.

- Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. Chalcones and other derivatives containing substituted phenolic rings have shown significant free-radical scavenging activity.[19] The electron-donating hydroxyl and methoxy groups on the ring could contribute to this potential.
- Antimicrobial Agents: Schiff bases and other heterocyclic compounds derived from substituted benzaldehydes have demonstrated promising antibacterial and antifungal properties.[17][20]
- Enzyme Inhibition: The scaffold can be used to design inhibitors for various enzymes. For instance, benzimidazole derivatives, which can be synthesized from related diamines and aldehydes, have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease.[20]

The diagram below illustrates a conceptual pathway where the title compound acts as a scaffold for generating a library of diverse derivatives for biological screening.

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Caption: Conceptual pathway from scaffold to biological screening.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Signal Word: Warning.
- Pictogram: GHS07 (Exclamation mark).

- Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.
- Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place (2-8°C) under an inert atmosphere.^[6]

Conclusion

4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde is a valuable and versatile chemical intermediate. Its official IUPAC name provides clear structural information, and its synthesis is achievable through established organic formylation reactions like the Duff reaction. The presence of multiple reactive functional groups makes it an ideal starting point for the synthesis of diverse molecular libraries, with potential applications in the development of new therapeutic agents, particularly in the fields of antioxidant and antimicrobial research. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their scientific endeavors.

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